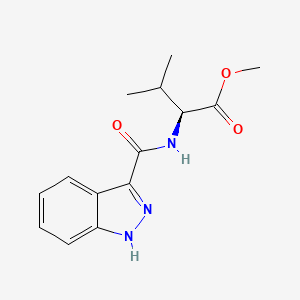

N-(2H-indazol-3-ylcarbonyl)-L-valine, methyl ester

Übersicht

Beschreibung

Synthesis Analysis

- Transition Metal Catalyzed Reactions : A Cu(OAc)2-catalyzed method has been reported for the facile synthesis of 1H-indazoles. This approach involves N–N bond formation using oxygen as the terminal oxidant. Starting from 2-(methylamino)benzonitrile, N–H ketimine species are formed, followed by Cu(OAc)2-catalyzed reactions to yield a diverse range of 1H-indazoles in good to excellent yields . Solvent-Free Synthesis of 2H-Indazoles : An intriguing approach involves consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent. Starting from 2-azidobenzaldehydes and amines, 2H-indazoles are synthesized via this environmentally friendly route .

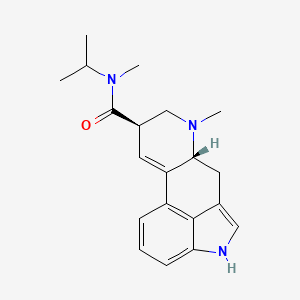

Molecular Structure Analysis

The molecular structure of N-(2H-indazol-3-ylcarbonyl)-L-valine, methyl ester consists of an indazole moiety (N1–N2/C2–C8) that is planar, with minimal deviation from the mean plane. The acetamino group (N3/C9–C10/O1) is not coplanar with the indazole ring .

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Electrochemical Studies

Research on similar compounds like L-valine methyl ester derivatives has led to insights in spectroscopy and electrochemistry. For instance, Köster et al. (2008) studied ferrocenyl triazole amino acid and peptide bioconjugates, including L-valine derivatives. They utilized spectroscopic methods like circular dichroism (CD) and NMR to investigate the solution structures of these compounds, revealing key insights into their intramolecular hydrogen bonding and electrochemical properties (Köster et al., 2008).

Chromatographic Applications

The compound N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide, related to L-valine methyl ester, was studied by Charles and Gil-av (1980) for its use in chromatography. This study found that it serves as an effective stationary phase for the resolution of optical isomers in gas-liquid chromatography, displaying excellent stereoselectivity for various classes of compounds (Charles & Gil-av, 1980).

Polymer Synthesis

In polymer chemistry, Zhang et al. (2004) synthesized a chiral N-substituted maleimide, namely (S)-(−)-N-maleoyl-L-valine methyl ester. This compound was used in asymmetric anionic polymerizations, leading to polymers with high specific rotations and threo-diisotactic structures. This research contributes significantly to the field of polymer synthesis and stereochemistry (Zhang et al., 2004).

Supramolecular Chemistry

In supramolecular chemistry, Cheuk et al. (2003) synthesized 4-ethynylbenzoyl-l-valine methyl ester and investigated its polymerization and hydrogen-bonding interactions. This research is pivotal in understanding the assembly of complex molecular systems and their responsive behavior to environmental changes (Cheuk et al., 2003).

Prodrug Research

Vollmann et al. (2008) synthesized L-valine-3-{8-[(E)-2-[3-methoxyphenyl)ethenyl]-7-methyl-1-propargylxanthine-3-yl}propyl ester hydrochloride as a prodrug of an adenosine A2A receptor antagonist. This study contributes to the field of medicinal chemistry by exploring the stability and cleavage properties of amino acid ester prodrugs (Vollmann et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (2S)-2-(1H-indazole-3-carbonylamino)-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-8(2)11(14(19)20-3)15-13(18)12-9-6-4-5-7-10(9)16-17-12/h4-8,11H,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMCMSGDELHUGP-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342455 | |

| Record name | Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2H-indazol-3-ylcarbonyl)-L-valine, methyl ester | |

CAS RN |

1563540-10-2 | |

| Record name | Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)

![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)

![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)

![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)